

# An In-depth Technical Guide to the Thermochemical Properties of 3-(Ethylthio)propanol

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## Compound of Interest

Compound Name: 3-(Ethylthio)propanol

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## Introduction: The Significance of Thermochemical Data for 3-(Ethylthio)propanol in Scientific Research and Development

**3-(Ethylthio)propanol**, a bifunctional molecule featuring both a hydroxyl and a thioether group, presents a unique chemical architecture that makes it a compound of interest in various scientific domains, including drug development, materials science, and flavor chemistry. The interplay between the polar alcohol and the sulfur-containing ether dictates its physical properties and reactivity. A thorough understanding of its thermochemical properties—such as enthalpy of formation, heat capacity, and entropy—is paramount for researchers and chemical engineers. This data is critical for designing and optimizing synthetic routes, predicting reaction equilibria and spontaneity, ensuring process safety by anticipating thermal hazards, and modeling its behavior in complex systems.

This technical guide provides a comprehensive overview of the essential thermochemical properties of **3-(Ethylthio)propanol**. In the absence of extensive experimentally validated data in publicly accessible literature, this document outlines the robust experimental and computational methodologies required to determine these crucial parameters. It is designed to serve as a foundational resource for scientists, enabling them to either generate or critically evaluate the thermochemical data necessary for their research and development endeavors.

## Core Thermochemical Properties of 3-(Ethylthio)propanol

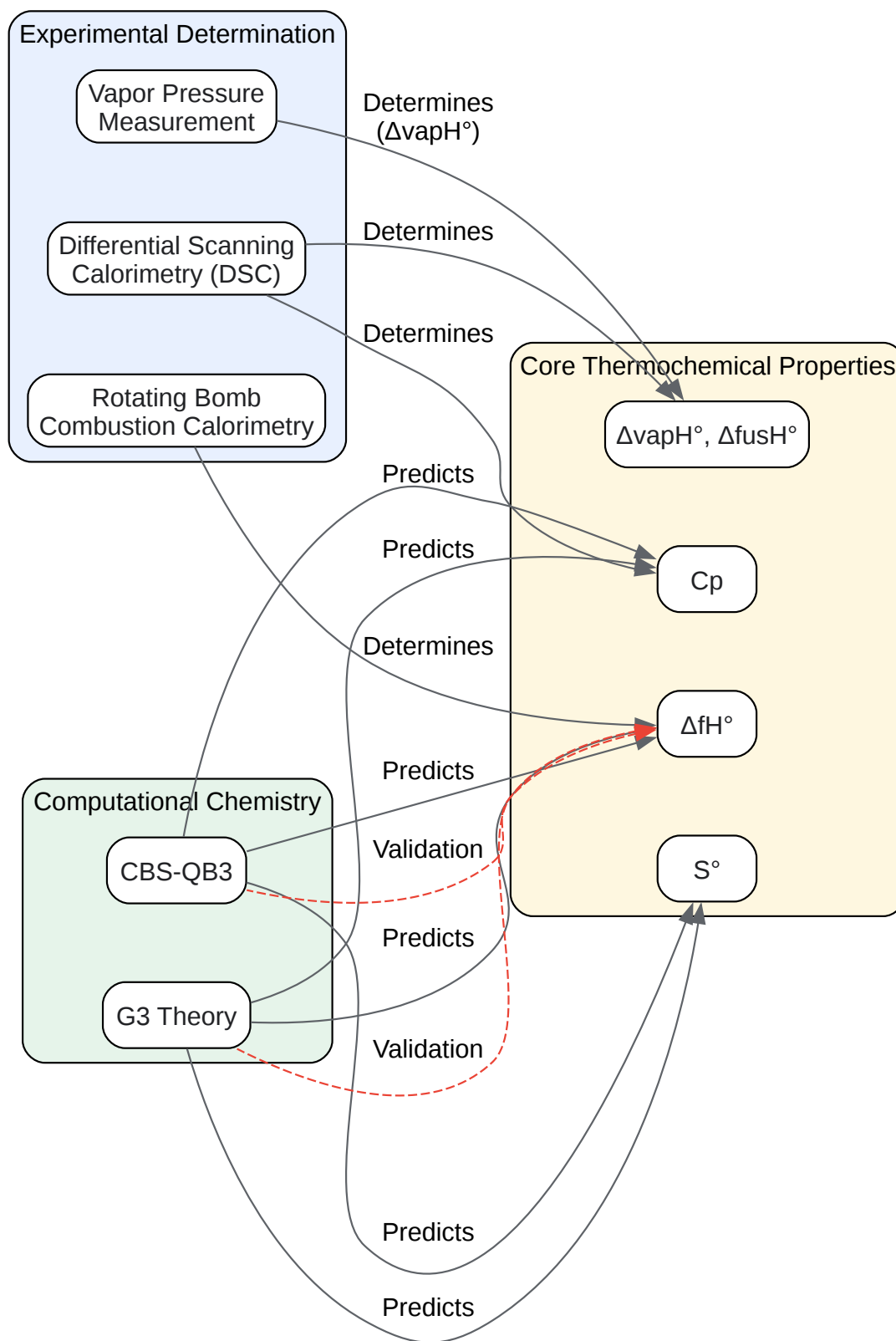
While experimentally determined values for **3-(Ethylthio)propanol** are not readily available in the literature, we can present a combination of estimated values from group additivity methods and a framework for their experimental and computational validation. The following table summarizes key thermochemical parameters, highlighting the need for rigorous verification.

Thermochemical Property	Symbol (Unit)	Calculated Value (Joback Method)[1]	Proposed Experimental Method	Proposed Computational Method
Standard Molar Enthalpy of Formation (gas)	$\Delta_f H^\circ_{\text{gas}}$ (kJ/mol)	-256.89	Rotating Bomb Combustion Calorimetry	G3 or CBS-QB3 Theory
Standard Molar Gibbs Free Energy of Formation	$\Delta_f G^\circ$ (kJ/mol)	-112.48	From $\Delta_f H^\circ$ and $S^\circ$	G3 or CBS-QB3 Theory
Molar Heat Capacity (gas)	$C_{p,\text{gas}}$ (J/mol·K)	(Not available from source)	Differential Scanning Calorimetry (DSC) with vaporization	G3 or CBS-QB3 Theory
Molar Heat Capacity (liquid)	$C_{p,\text{liquid}}$ (J/mol·K)	(Not available from source)	Differential Scanning Calorimetry (DSC)	Not directly applicable
Standard Molar Entropy (gas)	$S^\circ_{\text{gas}}$ (J/mol·K)	(Not available from source)	Statistical Thermodynamics from spectroscopic data & DSC	G3 or CBS-QB3 Theory
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$ (kJ/mol)	50.22	Calvet Microcalorimetry or Vapor Pressure Measurement	Not directly applicable
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$ (kJ/mol)	16.92	Differential Scanning Calorimetry (DSC)	Not directly applicable

Note: The calculated values from the Joback method are estimations and should be used with caution. Experimental determination or high-accuracy computational studies are strongly recommended for reliable data.

## Conceptual Framework for Thermochemical Analysis

The determination of the thermochemical properties of **3-(Ethylthio)propanol** involves a synergistic approach combining experimental measurements and high-level computational chemistry. This dual strategy provides a self-validating system where computational results can be benchmarked against experimental data, and experiments can be guided by theoretical predictions.



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Caption: Interplay between experimental and computational methods for establishing a reliable thermochemical profile.

## Experimental Methodologies: A Step-by-Step Guide

The following protocols are based on established best practices for organic sulfur compounds and serve as a detailed guide for the experimental determination of the thermochemical properties of **3-(Ethylthio)propanol**.

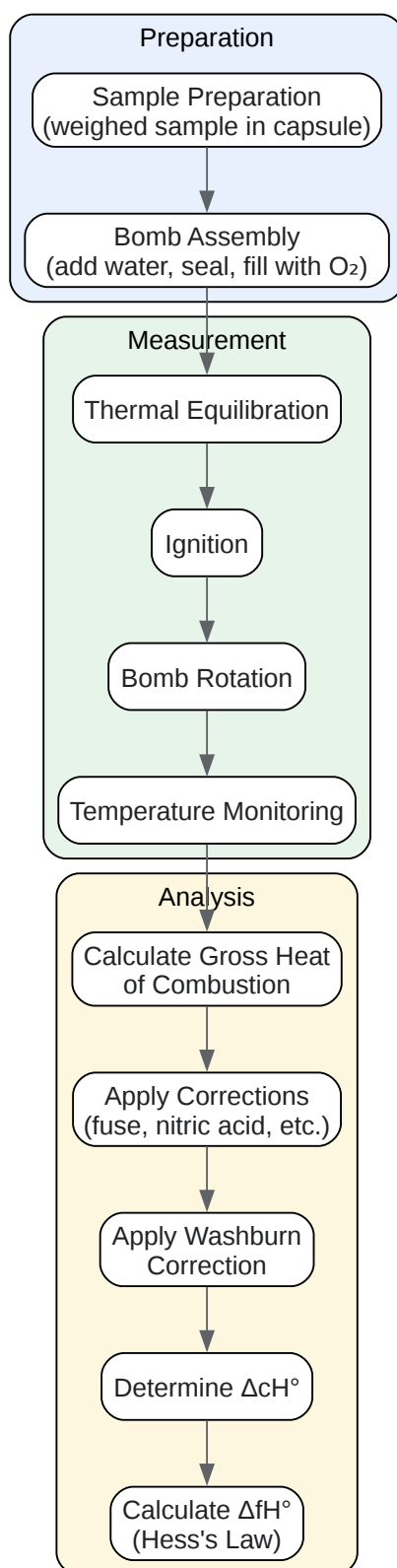
### Determination of the Standard Molar Enthalpy of Combustion using Rotating Bomb Calorimetry

The presence of sulfur necessitates the use of a rotating bomb calorimeter to ensure that the final combustion products, primarily sulfuric acid, are in a well-defined and homogeneous aqueous solution.

Protocol:

- Sample Preparation:
  - A precisely weighed sample (typically 0.5-1.0 g) of high-purity **3-(Ethylthio)propanol** is encapsulated in a combustible container (e.g., a gelatin capsule or a polyethylene ampoule).
  - A known mass of a combustion aid (e.g., mineral oil) may be added to ensure complete combustion.
  - The capsule is placed in the crucible of the calorimeter bomb.
- Bomb Assembly:
  - A measured amount of distilled water (typically 10 mL) is added to the bottom of the bomb to dissolve the sulfur oxides formed during combustion.<sup>[2]</sup>
  - A platinum or palladium fuse wire is connected to the electrodes, with a cotton thread linking the wire to the sample to facilitate ignition.

- The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 3 MPa.
- Calorimetric Measurement:
  - The sealed bomb is submerged in a precisely measured mass of water in the calorimeter bucket.
  - The system is allowed to reach thermal equilibrium.
  - The sample is ignited by passing a current through the fuse wire.
  - The bomb is rotated to ensure complete dissolution of the acidic combustion gases.
  - The temperature of the water is monitored with high precision until a stable final temperature is reached.
- Data Analysis:
  - The gross heat of combustion is calculated from the observed temperature rise and the energy equivalent of the calorimeter (determined by combusting a standard reference material like benzoic acid).
  - Corrections are applied for the heat of combustion of the capsule, combustion aid, fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.
  - The Washburn correction is applied to correct the energy of combustion to standard state conditions.
  - The standard molar enthalpy of combustion ( $\Delta_c H^\circ$ ) is then calculated.
- Derivation of Enthalpy of Formation:
  - The standard molar enthalpy of formation ( $\Delta_f H^\circ$ ) is calculated from the standard molar enthalpy of combustion using Hess's Law, based on the balanced chemical equation for the combustion of **3-(Ethylthio)propanol**:  $C_5H_{12}OS(l) + 8.5 O_2(g) \rightarrow 5 CO_2(g) + 6 H_2O(l) + SO_2(g)$  (and subsequent formation of  $H_2SO_4$  in the bomb solution).



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Caption: Workflow for determining the enthalpy of formation using rotating bomb calorimetry.



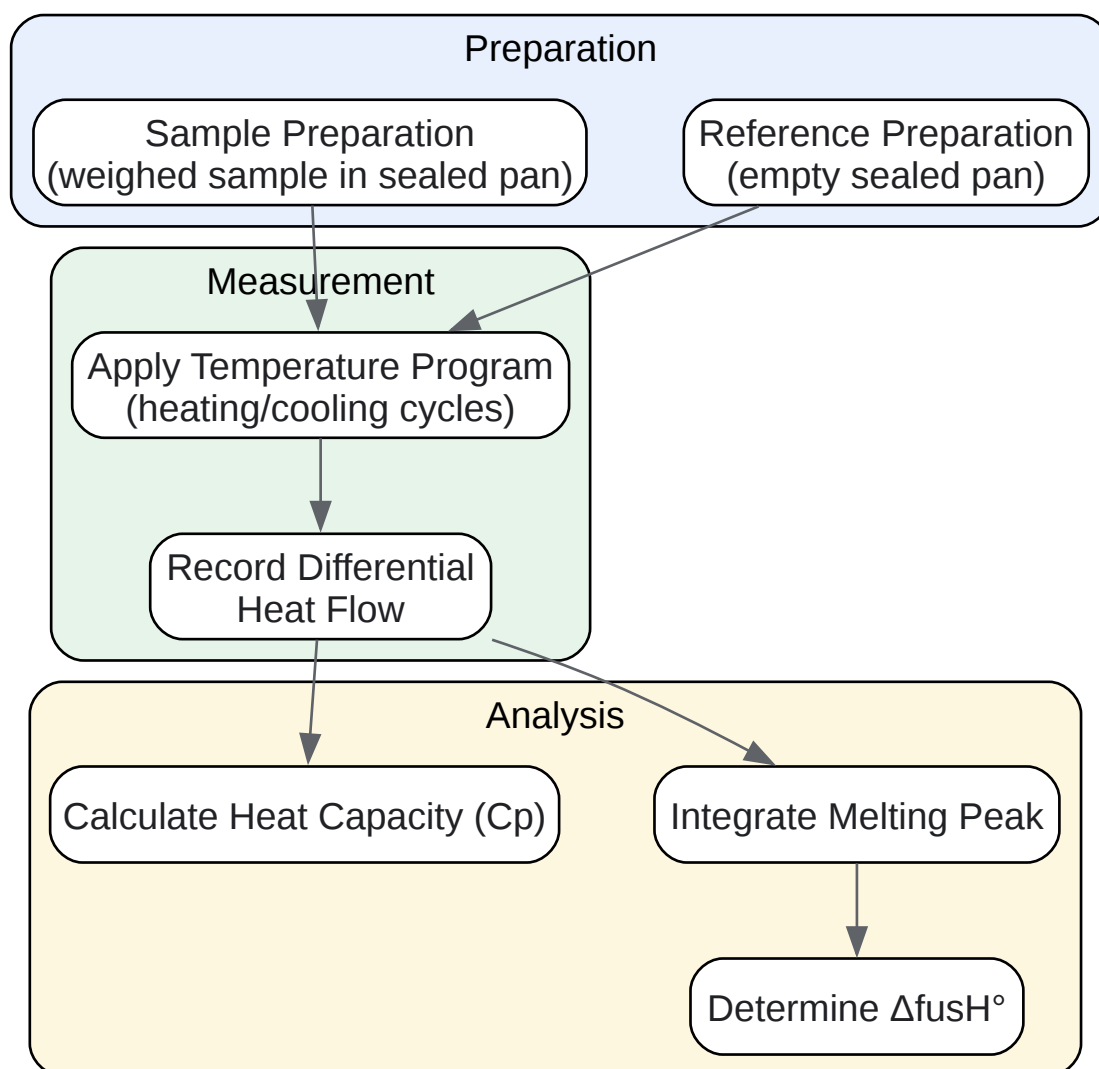
## Determination of Heat Capacity and Enthalpies of Phase Transition using Differential Scanning Calorimetry (DSC)

DSC is a versatile technique for measuring heat capacity as a function of temperature and for quantifying the enthalpies of phase transitions such as melting and boiling.

Protocol:

- Sample Preparation:
  - A small, precisely weighed sample (typically 5-15 mg) of **3-(Ethylthio)propanol** is hermetically sealed in an aluminum or stainless steel DSC pan.
  - An empty, sealed pan is used as a reference.
- DSC Measurement for Liquid Heat Capacity:
  - The sample and reference pans are placed in the DSC cell.
  - A temperature program is initiated, typically involving a heating ramp (e.g., 10 °C/min) over the desired temperature range in the liquid phase.
  - The differential heat flow between the sample and the reference is recorded as a function of temperature.
- DSC Measurement for Enthalpy of Fusion:
  - The sample is first cooled to a temperature well below its expected melting point to ensure complete crystallization.
  - A heating ramp is then applied through the melting transition.
  - The endothermic peak corresponding to melting is integrated to determine the enthalpy of fusion ( $\Delta_{\text{fus}}H^\circ$ ).
- Data Analysis:

- The liquid heat capacity ( $C_{p,liquid}$ ) is calculated from the heat flow signal, the heating rate, and the sample mass, after calibration with a known standard (e.g., sapphire).
- The enthalpy of fusion is determined by integrating the area of the melting peak.



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Caption: Workflow for determining heat capacity and enthalpy of fusion using DSC.

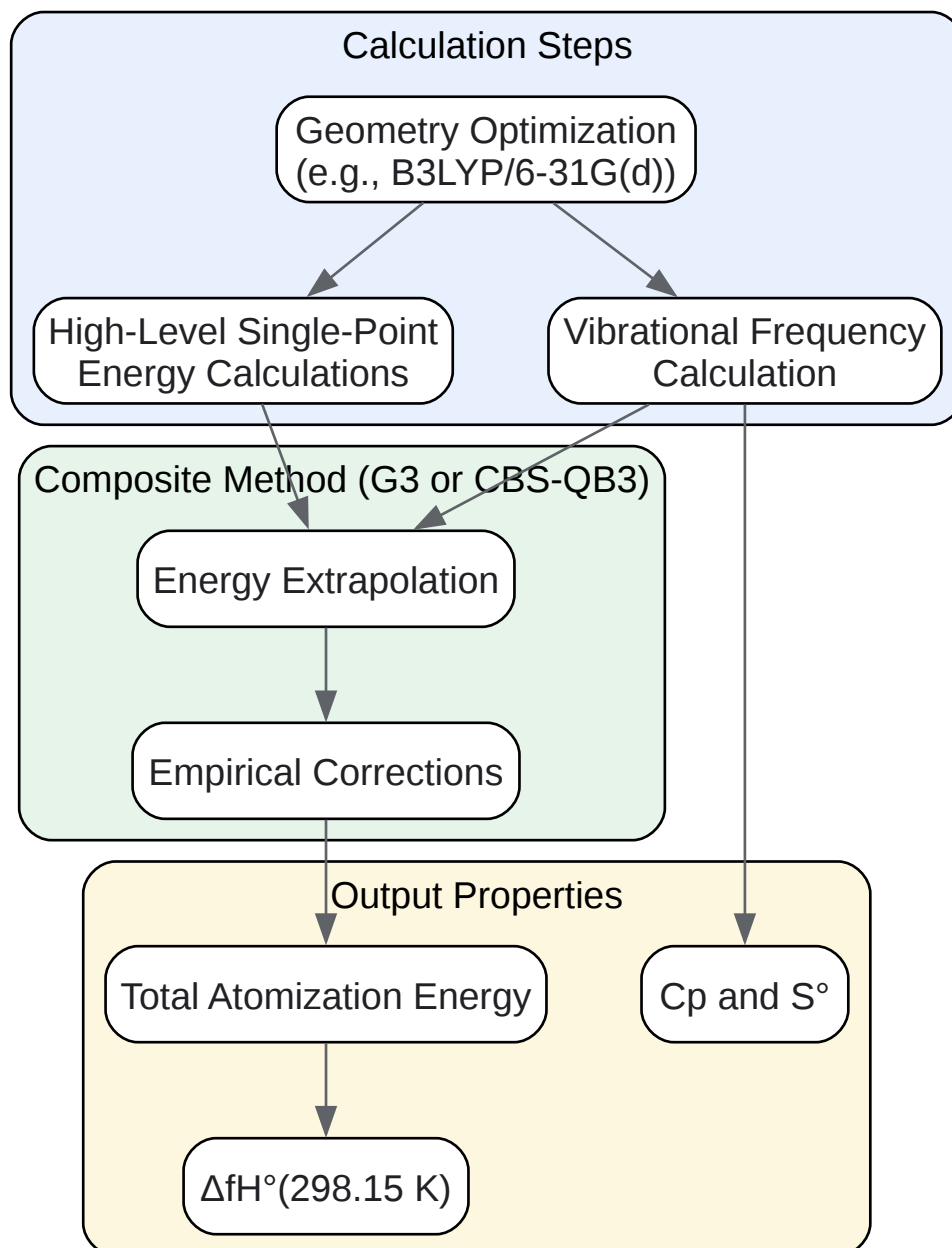
## Computational Chemistry: High-Accuracy Prediction of Thermochemical Properties

In the absence of experimental data, high-level ab initio computational methods provide a reliable alternative for determining gas-phase thermochemical properties. Methods like Gaussian-3 (G3) and Complete Basis Set (CBS-QB3) are composite methods that approximate high-level electronic structure calculations at a manageable computational cost, often achieving "chemical accuracy" (within ~4 kJ/mol of experimental values).<sup>[3][4][5][6]</sup>

#### Methodology:

- Geometry Optimization and Vibrational Frequencies:
  - The molecular structure of **3-(Ethylthio)propanol** is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).
  - Vibrational frequency calculations are performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
- Single-Point Energy Calculations:
  - A series of higher-level single-point energy calculations are performed on the optimized geometry using larger basis sets.
- Extrapolation and Correction:
  - The G3 or CBS-QB3 methods combine the results of these calculations in a predefined manner to extrapolate to the complete basis set limit and to account for electron correlation effects.
  - Empirical corrections are often included to compensate for known systematic deficiencies in the calculations.
- Calculation of Thermochemical Properties:
  - The standard enthalpy of formation at 298.15 K is calculated from the computed total atomization energy.

- The heat capacity and entropy are calculated using statistical mechanics from the computed vibrational frequencies and rotational constants.



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Caption: Workflow for high-accuracy computational thermochemistry.

## Conclusion: Towards a Validated Thermochemical Dataset

The thermochemical properties of **3-(Ethylthio)propanol** are essential for its effective and safe application in scientific and industrial contexts. This guide has outlined a robust, dual-pronged approach that combines state-of-the-art experimental techniques with high-accuracy computational methods to establish a reliable and self-validating thermochemical dataset for this compound. While initial estimations provide a starting point, the rigorous methodologies detailed herein are crucial for obtaining the high-quality data required by researchers, scientists, and drug development professionals. The synergy between experimental validation and theoretical prediction represents the gold standard in modern thermochemistry and is the recommended path forward for characterizing **3-(Ethylthio)propanol** and other novel chemical entities.

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